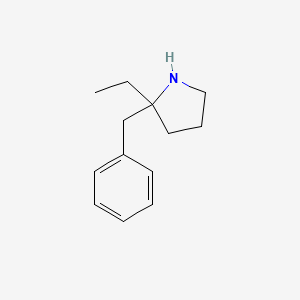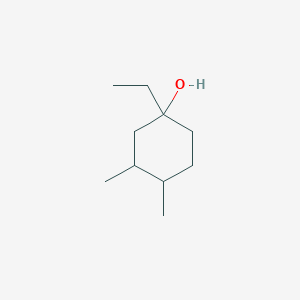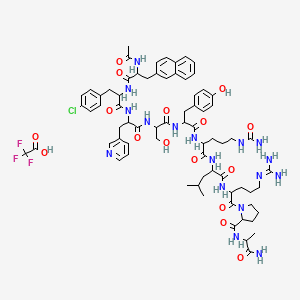
3-Bromo-2-ethoxy-5-fluorobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2-ethoxy-5-fluorobenzoic acid is an organic compound with the molecular formula C9H8BrFO3 It is a derivative of benzoic acid, characterized by the presence of bromine, ethoxy, and fluorine substituents on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-ethoxy-5-fluorobenzoic acid typically involves multi-step organic reactions. One common method starts with the bromination of 2-ethoxy-5-fluorobenzoic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure controlled bromination.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Bromo-2-ethoxy-5-fluorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form hydroquinones.
Coupling Reactions: It can participate in Suzuki or Heck coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate and solvents like toluene or ethanol.
Major Products:
Substitution: Formation of substituted benzoic acids.
Oxidation: Formation of quinones.
Coupling: Formation of biaryl compounds.
Wissenschaftliche Forschungsanwendungen
3-Bromo-2-ethoxy-5-fluorobenzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential in drug discovery and development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the synthesis of specialty chemicals, agrochemicals, and dyes.
Wirkmechanismus
The mechanism of action of 3-Bromo-2-ethoxy-5-fluorobenzoic acid depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, altering their activity. The presence of bromine, ethoxy, and fluorine groups can influence its binding affinity and specificity towards molecular targets. The exact pathways involved can vary, but typically include interactions with active sites or allosteric sites on proteins.
Vergleich Mit ähnlichen Verbindungen
- 3-Bromo-5-fluorobenzoic acid
- 2-Bromo-5-fluorobenzoic acid
- 3-Bromo-2-ethoxybenzoic acid
Comparison: 3-Bromo-2-ethoxy-5-fluorobenzoic acid is unique due to the combination of bromine, ethoxy, and fluorine substituents, which confer distinct chemical reactivity and physical properties. Compared to 3-Bromo-5-fluorobenzoic acid, the presence of the ethoxy group in this compound can influence its solubility and reactivity in organic synthesis. The fluorine atom enhances its electron-withdrawing capability, affecting its behavior in substitution and coupling reactions.
Eigenschaften
Molekularformel |
C9H8BrFO3 |
|---|---|
Molekulargewicht |
263.06 g/mol |
IUPAC-Name |
3-bromo-2-ethoxy-5-fluorobenzoic acid |
InChI |
InChI=1S/C9H8BrFO3/c1-2-14-8-6(9(12)13)3-5(11)4-7(8)10/h3-4H,2H2,1H3,(H,12,13) |
InChI-Schlüssel |
NBMOXXAGNFVOPM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C(C=C1Br)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-O-tert-butyl 5-O-(2,5-dioxopyrrolidin-1-yl) 2-[[16-[(2-methylpropan-2-yl)oxy]-16-oxohexadecanoyl]amino]pentanedioate](/img/structure/B12091902.png)



![1-[1-(Aminomethyl)-3-methylcyclopentyl]propan-1-ol](/img/structure/B12091919.png)




![2-Propenoic acid, 2-methyl-, 4'-cyano[1,1'-biphenyl]-4-yl ester](/img/structure/B12091957.png)

![1-Benzopyrylium, 5-[[6-O-(2-carboxyacetyl)-beta-D-glucopyranosyl]oxy]-3-[[2-O-beta-D-glucopyranosyl-6-O-[(2E)-3-(4-hydroxy-3-methoxyphenyl)-1-oxo-2-propen-1-yl]-beta-D-glucopyranosyl]oxy]-7-hydroxy-2-(4-hydroxyphenyl)-](/img/structure/B12091971.png)
![1-[3-((2S)Pyrrolidin-2-YL)phenoxy]-4-chlorobenzene](/img/structure/B12091990.png)
